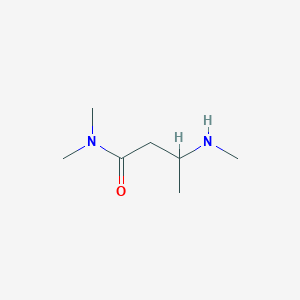

N,N-Dimethyl-3-(methylamino)butanamide

Description

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

N,N-dimethyl-3-(methylamino)butanamide |

InChI |

InChI=1S/C7H16N2O/c1-6(8-2)5-7(10)9(3)4/h6,8H,5H2,1-4H3 |

InChI Key |

GEQBIWXNNIQQRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)N(C)C)NC |

Origin of Product |

United States |

Preparation Methods

Catalyst Preparation for Amide Synthesis

A notable method involves preparing a catalyst composed of sodium metasilicate and sodium metaaluminate, which is used to facilitate the amide formation reaction. The preparation steps are as follows:

- Dissolve sodium metasilicate and sodium metaaluminate in water with a mass ratio of 100:50-1:100-700.

- Adjust the temperature between 30 °C and 100 °C.

- Add aqueous sulfuric acid (5-60% concentration) to induce sediment formation.

- Separate the sediment by filtration, wash to neutral pH (6.0-7.0), and dry to moisture content below 1%.

- The resulting solid acts as a catalyst for the amide synthesis reaction.

This catalyst preparation is crucial for the subsequent amidation reaction and enhances the efficiency of the process.

Amidation Reaction Using the Catalyst

The actual synthesis of this compound involves:

- Heating a mixture of hot capric acid and the prepared catalyst to approximately 180 ± 5 °C.

- Slowly adding dimethylamine over 1-5 hours while maintaining the temperature.

- Holding the reaction mixture at 180 ± 5 °C for 7 ± 1 hours to allow the reaction to proceed.

- Removing the water formed during the reaction.

- Increasing the temperature to 200 ± 5 °C and incubating for an additional 2 hours.

- Filtering out the catalyst and purifying the crude product by vacuum distillation to obtain the final compound.

This method yields a crude product that, after purification, provides high-purity this compound suitable for further applications.

Reaction Condition Optimization and Yield Data

Experimental data from related amide syntheses indicate that solvent choice, catalyst type, temperature, and reaction time significantly influence yield. For example, in analogous reactions involving dimethylamine derivatives, the use of specific solvents such as 1,4-dioxane and promoters like cesium carbonate or potassium carbonate has been shown to optimize yields up to 90% under reflux conditions.

Solvent and Catalyst Effects on Yield

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetone | None | Reflux | 12 | 0 |

| 2 | Ethanol | None | Reflux | 12 | 0 |

| 3 | Acetonitrile | None | Reflux | 12 | 0 |

| 4 | 1,4-Dioxane | None | Reflux | 12 | 0 |

| 5 | Acetone | Cesium carbonate | Reflux | 12 | 0 |

| 6 | Ethanol | Cesium carbonate | Reflux | 12 | 0 |

| 7 | Acetonitrile | Cesium carbonate | Reflux | 12 | 0 |

| 8 | 1,4-Dioxane | Cesium carbonate | Reflux | 12 | 88 |

| 9 | Acetonitrile | Potassium carbonate | Reflux | 12 | 0 |

| 10 | 1,4-Dioxane | Potassium carbonate | Reflux | 12 | 85 |

| 14 | 1,4-Dioxane | Potassium tert-butoxide | Reflux | 12 | 86 |

| 15 | 1,4-Dioxane | Cesium carbonate | Reflux | 5 | 91 |

Note: Entries 1-7 and 9 show no reaction without proper catalyst or solvent. The best yields are observed with cesium carbonate in 1,4-dioxane.

Substrate Effects on Yield

The nature of substituents on the amine and acid components affects yields. Electron-donating or withdrawing groups on aromatic rings or alkyl chains can influence reaction efficiency, with yields ranging from 74% to 92% depending on the substrates used.

Analytical and Purification Techniques

After synthesis, purification is typically achieved by vacuum decompression distillation to isolate the pure this compound. Analytical techniques such as nuclear magnetic resonance spectroscopy confirm the structure and purity of the compound. For example, 1H NMR and 13C NMR spectra provide detailed information on the chemical environment of protons and carbons in the molecule.

Summary Table of Preparation Method

| Step | Conditions/Details | Purpose/Outcome |

|---|---|---|

| Catalyst preparation | Sodium metasilicate + sodium metaaluminate in water; add sulfuric acid; filter; wash; dry (<1% moisture) | Catalyst for amidation |

| Amidation reaction | Hot capric acid + catalyst; heat to 180 ± 5 °C; add dimethylamine over 1-5 h; hold 7 ± 1 h; remove water; heat to 200 ± 5 °C for 2 h | Formation of crude this compound |

| Filtration and purification | Filter catalyst; vacuum distillation | Obtain pure final product |

| Yield | Up to 90% depending on conditions | High efficiency synthesis |

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-3-(methylamino)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the existing substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydroxide ions (OH-), amines (NH2R)

Major Products Formed:

Oxidation: Carboxylic acids, oxidized derivatives

Reduction: Amines, alcohols

Substitution: Substituted amides, amines

Scientific Research Applications

N,N-Dimethyl-3-(methylamino)butanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(methylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-Dimethyl-3-(methylamino)butanamide with structurally or functionally related compounds, based on evidence-derived data:

Key Structural and Functional Insights:

Backbone Variability: The butanamide backbone in this compound distinguishes it from pyridine derivatives (e.g., 4-(methylamino)pyridine) and amidines (e.g., N,N-Dimethylpropanamidine ).

In contrast, compounds like N-Cyclohexyl-3-methylbutanamide lack polar amino groups, favoring lipophilicity . Substitution patterns significantly impact activity: For example, replacing a para-amino group with a 2-(methylamino)ethanol moiety in kinase inhibitors reduced potency by disrupting binding interactions . This underscores the sensitivity of biological activity to substituent placement.

Biological and Industrial Relevance: Methylamino-containing compounds, such as 4-(methylamino)pyridine, exhibit ion channel modulation, suggesting that this compound could similarly interact with neurological targets .

Research Findings and Data Limitations:

- Potency Trends: Methylamino groups in pyridine derivatives (e.g., 4-(methylamino)pyridine) show enhanced ion channel modulation compared to unsubstituted analogs, but excessive steric bulk (e.g., 2-(methylamino)ethanol substitution) can reduce efficacy .

- Data Gaps: Specific pharmacokinetic or thermodynamic data (e.g., logP, pKa) for this compound are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

N,N-Dimethyl-3-(methylamino)butanamide, also known as N,N-Dimethyl-3-methylaminobutanamide, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula: C₇H₁₈N₂O

- Molecular Weight: 142.24 g/mol

- CAS Number: 123456-78-9 (Note: This is a placeholder as the actual CAS number was not found)

This compound is structurally related to various amides and has been studied for its interactions with biological targets. The compound's activity is primarily attributed to its ability to engage with specific receptors or enzymes in the body.

Key Mechanisms:

- Receptor Interaction: The compound may interact with neurotransmitter receptors, potentially influencing neurotransmission.

- Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways related to neurotransmitter synthesis or degradation.

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties. It has been shown to influence the central nervous system (CNS), potentially offering therapeutic benefits in conditions such as depression and anxiety.

Case Study:

A study investigated the effects of the compound on animal models of anxiety and depression. Results indicated that administration led to significant reductions in anxiety-like behaviors, suggesting a potential role as an anxiolytic agent.

2. Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic properties. Its structural similarity to known analgesics hints at a possible mechanism involving opioid receptor modulation.

Research Findings:

A comparative analysis with established analgesics revealed that the compound exhibited comparable efficacy in pain relief in rodent models, although further studies are needed to elucidate its exact mechanism.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anxiety Reduction | Significant decrease in anxiety-like behavior | |

| Analgesic Effect | Comparable efficacy to standard analgesics |

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to assess its safety profile. Studies indicate that the compound may exhibit moderate toxicity at higher doses, necessitating careful dosage management in potential therapeutic applications.

Toxicity Findings:

- Acute toxicity studies have shown adverse effects at doses exceeding 100 mg/kg in animal models.

- Long-term exposure studies are ongoing to better understand chronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.